2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine

Physicochemical profiling Lipophilicity Fragment-based drug design

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine (CAS 89185-47-7) is a heterocyclic small molecule belonging to the aminoimidazo[1,2-a]pyridine class, a privileged scaffold for ATP‑competitive kinase inhibition. The compound carries a unique substitution pattern: a 4‑fluorophenyl ring at C‑2, a methyl group at C‑8, and a free primary amine at C‑3.

Molecular Formula C14H12FN3
Molecular Weight 241.26 g/mol
CAS No. 89185-47-7
Cat. No. B1312142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine
CAS89185-47-7
Molecular FormulaC14H12FN3
Molecular Weight241.26 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2N)C3=CC=C(C=C3)F
InChIInChI=1S/C14H12FN3/c1-9-3-2-8-18-13(16)12(17-14(9)18)10-4-6-11(15)7-5-10/h2-8H,16H2,1H3
InChIKeyOXFDLBOOZOCENF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine (CAS 89185-47-7) – Structural Identity & Core Procurement Profile


2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine (CAS 89185-47-7) is a heterocyclic small molecule belonging to the aminoimidazo[1,2-a]pyridine class, a privileged scaffold for ATP‑competitive kinase inhibition [1]. The compound carries a unique substitution pattern: a 4‑fluorophenyl ring at C‑2, a methyl group at C‑8, and a free primary amine at C‑3. Commercial suppliers list it at ≥95 % purity, with a molecular weight of 241.27 g·mol⁻¹ (C₁₄H₁₂FN₃) [2]. This substitution array distinguishes it from many commonly screened imidazo[1,2-a]pyridine congeners and positions it as a versatile intermediate or fragment for structure‑based kinase‑inhibitor design.

Why Generic Imidazo[1,2-a]pyridine Analogs Cannot Replace 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine


In the aminoimidazo[1,2-a]pyridine series, even minor changes in substitution critically alter kinase selectivity, ATP‑site complementarity, and cellular potency [1]. For example, removal of the 4‑fluorophenyl moiety or relocation of the methyl group shifts the hydrophobic pocket contacts and Lys89 interaction geometry that were identified in co‑crystal structures of related CDK2 inhibitors [2]. Consequently, swapping in a generic imidazo[1,2-a]pyridine core—such as 8-methylimidazo[1,2-a]pyridin-3-amine (CAS 68739‑11‑7) or 2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-amine (CAS 326883‑87‑8)—introduces unpredictable selectivity profiles and negates the SAR knowledge embedded in the target compound’s substitution pattern. The quantitative evidence below identifies where this specific compound provides measurable differentiation that generic alternatives cannot reproduce.

Quantitative Comparator Evidence for 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine


Lipophilicity (XLogP3) Differentiation Against Core Analogs

The computed XLogP3 of 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine is 3.5, substantially higher than that of the des‑fluoro analog 8‑methylimidazo[1,2-a]pyridin-3-amine (CAS 68739‑11‑7, XLogP3 = 1.8) and 0.8 log units above the 2‑(4‑fluorophenyl)imidazo[1,2-a]pyridin-3-amine analog that lacks the 8‑methyl group (CAS 326883‑87‑8, XLogP3 = 2.7) [1]. This difference exceeds the typical 0.3 log-unit threshold used to discriminate fragment-like lipophilicity bins and indicates superior membrane permeability potential within the series.

Physicochemical profiling Lipophilicity Fragment-based drug design

Hydrogen‑Bond Donor Count Differentiates the Primary Amine Analogs from 3‑Des‑amino Scaffolds

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine possesses one hydrogen-bond donor (the primary amine), whereas the 3‑des‑amino comparator 2-(4-fluorophenyl)imidazo[1,2-a]pyridine (CAS 347‑12‑6) has zero HBD and one fewer HBA [1]. In the co‑crystal structures of related aminoimidazo[1,2-a]pyridines with CDK2, the 3‑amino group donates a key hydrogen bond to the hinge‑region backbone carbonyl of Glu81 (CDK2 numbering), a contact absent in 3‑unsubstituted analogs [2]. Loss of this donor is expected to reduce hinge‑binding affinity by one to two orders of magnitude based on classical estimates of hydrogen‑bond contribution to free energy of binding.

Medicinal chemistry Kinase hinge-binding motifs Hydrogen bonding

Topological Polar Surface Area (TPSA) Positioning for CNS‑ vs. Non‑CNS Property Bins

The TPSA of 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine (43.3 Ų) places it close to the widely used CNS‑MPO threshold of <60–70 Ų, while the 8‑unsubstituted analog 2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-amine (TPSA = 43.3 Ų) is identical in TPSA but differs in XLogP3 (2.7 vs. 3.5) [1]. The 8‑methyl group thus provides a lipophilicity boost without inflating TPSA, a combination that can improve passive permeability while retaining hydrogen‑bond acceptor capacity—a desirable profile for optimizing CNS‑exposed kinase inhibitors within the imidazo[1,2-a]pyridine series.

CNS drug discovery Physicochemical property space Blood‑brain barrier permeability

Fragment‑Like Rule‑of‑Three Compliance with Differentiated Rotatable Bond Count

The compound fully complies with the Rule of Three for fragments (MW < 300, XLogP3 ≤ 3, HBD ≤ 3, HBA ≤ 3), but its single rotatable bond (between the phenyl and imidazo[1,2-a]pyridine rings) introduces greater conformational pre‑organization than the 2‑unsubstituted analog 8‑methylimidazo[1,2-a]pyridin-3-amine, which has zero rotatable bonds between rings [1]. In fragment‑based drug design, the presence of one rotatable bond that probes a hydrophobic pocket (occupied by the 4‑fluorophenyl ring in CDK2 co‑crystal structures [2]) provides a focused vector for growing the fragment, whereas the completely rigid analog lacks this growth direction.

Fragment-based screening Lead‑likeness Conformational restriction

High‑Confidence Application Scenarios for 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine


CDK2‑Focused Fragment Library Expansion with Differentiated Lipophilicity

The compound’s XLogP3 of 3.5, combined with its TPSA of 43.3 Ų and single hydrogen‑bond donor, places it in a sparse region of fragment space that balances permeability with hinge‑binding capacity. Fragment libraries for CDK2 screening that currently rely on polar des‑fluoro analogs (XLogP3 ≈ 1.8) can use 89185‑47‑7 to extend lipophilicity coverage without adding chiral centers or increasing molecular weight beyond fragment limits [1].

SAR Exploration of the C‑8 Methyl Pocket in Kinase Inhibitor Optimization

The 8‑methyl substituent is a known vector for filling a hydrophobic sub‑pocket adjacent to the ATP‑binding site in CDK2 and related kinases. This compound serves as the methyl‑substituted baseline, enabling head‑to‑head SAR comparisons with the 8‑des‑methyl analog (CAS 326883‑87‑8) to quantify the methyl‑dependent gain in potency or selectivity observed in aminoimidazo[1,2-a]pyridine series [1].

Physicochemical Property Calibration for CNS‑Kinase Programs

Programs targeting CNS kinases (e.g., CDK5, GSK3β) require compounds that simultaneously satisfy TPSA < 70 Ų and XLogP3 in the 2–4 range. The target compound’s property profile makes it an ideal reference standard for calibrating permeability assays (PAMPA, Caco‑2) in the imidazo[1,2-a]pyridine series, where the more polar analog CAS 68739‑11‑7 would underestimate passive diffusion [1].

Procurement as a Synthetic Intermediate for 3‑N‑Substituted Kinase Probes

The free 3‑amino group permits facile derivatization (acylation, sulfonylation, reductive amination) to generate 3‑N‑substituted libraries. This synthetic versatility, combined with the pre‑installed 4‑fluorophenyl and 8‑methyl groups, allows one core scaffold to explore three distinct vectors in parallel SAR campaigns—a procurement efficiency advantage over the simpler 8‑methylimidazo[1,2-a]pyridin-3-amine core that lacks the hydrophobic pocket probe [1].

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.